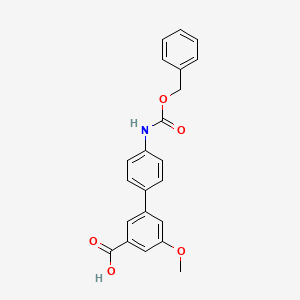
6-Amino-3-(3-aminophenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-3-(3-aminophenyl)picolinic acid, 95% (6-APA) is an organic compound belonging to the class of pyridine carboxylic acids. 6-APA is a white crystalline powder with a molecular weight of 197.2 g/mol and a melting point of 163-165°C. It is a building block for the synthesis of various compounds and is widely used in the pharmaceutical and food industries. 6-APA is also used in the laboratory for various scientific research applications.
Aplicaciones Científicas De Investigación
6-Amino-3-(3-aminophenyl)picolinic acid, 95% is used in a variety of scientific research applications, most notably in the study of enzyme inhibition. It is used as a substrate for the enzyme tyrosinase, which is involved in the biosynthesis of melanin. It is also used in the study of enzyme kinetics and the structure-activity relationships of enzymes. Additionally, 6-Amino-3-(3-aminophenyl)picolinic acid, 95% has been used in the study of drug-receptor interactions, as it has been found to be a competitive inhibitor of β-adrenergic receptors.
Mecanismo De Acción
6-Amino-3-(3-aminophenyl)picolinic acid, 95% is a competitive inhibitor of β-adrenergic receptors, which are involved in the regulation of heart rate, blood pressure, and other physiological processes. The mechanism of action involves the binding of 6-Amino-3-(3-aminophenyl)picolinic acid, 95% to the receptor, preventing the binding of the endogenous agonist. This results in the inhibition of the receptor's response to the agonist.
Biochemical and Physiological Effects
6-Amino-3-(3-aminophenyl)picolinic acid, 95% has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the enzyme tyrosinase, which is involved in the biosynthesis of melanin. Additionally, 6-Amino-3-(3-aminophenyl)picolinic acid, 95% has been found to have anti-inflammatory and anti-oxidant activities. In vivo studies have shown that it can reduce the levels of inflammatory cytokines, including TNF-α and IL-1β. It has also been found to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Amino-3-(3-aminophenyl)picolinic acid, 95% has several advantages for lab experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is stable and has a wide range of applications. However, there are some limitations to its use in lab experiments. It is a competitive inhibitor, so its effects are reversible. Additionally, it can be toxic in high concentrations.
Direcciones Futuras
There are a variety of potential future directions for 6-Amino-3-(3-aminophenyl)picolinic acid, 95%. For example, it could be used to study the effects of tyrosinase inhibitors on the biosynthesis of melanin. Additionally, it could be used to study the effects of β-adrenergic receptor inhibitors on physiological processes. It could also be used to investigate the structure-activity relationships of enzymes, as well as the effects of anti-inflammatory and anti-oxidant compounds. Finally, it could be used to study the effects of drug-receptor interactions, as well as the effects of drug-drug interactions.
Métodos De Síntesis
6-Amino-3-(3-aminophenyl)picolinic acid, 95% can be synthesized through a three-step process. First, 3-aminophenol is reacted with acetic anhydride in the presence of a base catalyst to produce 3-aminophenyl acetate. Second, the 3-aminophenyl acetate is reacted with pyridine in the presence of a base catalyst to produce 6-Amino-3-(3-aminophenyl)picolinic acid, 95%. Finally, the 6-Amino-3-(3-aminophenyl)picolinic acid, 95% is purified by recrystallization.
Propiedades
IUPAC Name |
6-amino-3-(3-aminophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c13-8-3-1-2-7(6-8)9-4-5-10(14)15-11(9)12(16)17/h1-6H,13H2,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLTWSZKBJVMAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(3-aminophenyl)picolinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














